2-Bromo-4-phenylquinazoline

Palladium-catalyzed cross-coupling Chemoselectivity Quinazoline derivatization

2-Bromo-4-phenylquinazoline is a halogenated heterocyclic compound in the quinazoline family, characterized by a fused bicyclic system bearing a bromine atom at the C2 position and a phenyl group at the C4 position. Its molecular formula is C₁₄H₉BrN₂, with a molecular weight of 285.14 g/mol.

Molecular Formula C14H9BrN2
Molecular Weight 285.144
CAS No. 354574-58-6
Cat. No. B2698317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-phenylquinazoline
CAS354574-58-6
Molecular FormulaC14H9BrN2
Molecular Weight285.144
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)Br
InChIInChI=1S/C14H9BrN2/c15-14-16-12-9-5-4-8-11(12)13(17-14)10-6-2-1-3-7-10/h1-9H
InChIKeyJPIYIAGTHDVLKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-phenylquinazoline (CAS: 354574-58-6): A Key Halogenated Quinazoline Intermediate for Targeted Synthesis and Procurement


2-Bromo-4-phenylquinazoline is a halogenated heterocyclic compound in the quinazoline family, characterized by a fused bicyclic system bearing a bromine atom at the C2 position and a phenyl group at the C4 position . Its molecular formula is C₁₄H₉BrN₂, with a molecular weight of 285.14 g/mol . The compound serves primarily as a versatile synthetic building block in medicinal chemistry and materials science, enabling modular derivatization through the C2-bromo site [1]. Quinazoline derivatives, including this scaffold, are recognized for their occurrence in bioactive molecules and their utility in kinase inhibitor programs [2].

Procurement Alert: Why 2-Bromo-4-phenylquinazoline (CAS: 354574-58-6) Cannot Be Casually Substituted with Other Halogenated Quinazolines


In procurement and research workflows, the temptation to substitute 2-bromo-4-phenylquinazoline with a cheaper or more readily available analog—such as 2-chloro-4-phenylquinazoline or 4-chloro-2-phenylquinazoline—poses significant risk to synthetic outcomes. Regiochemical and halogen-dependent reactivity dictate that not all halogenated quinazolines are interchangeable. The C2-bromo group and C4-phenyl substitution pattern in this specific regioisomer enable precise chemoselective transformations under cross-coupling conditions, whereas alternative substitution patterns (e.g., C4-chloro or C6-bromo derivatives) exhibit fundamentally different selectivity profiles [1]. The quantitative evidence below demonstrates that the choice of halogen and its position on the quinazoline core is not a matter of convenience but a critical determinant of reaction yield, selectivity, and downstream molecular architecture [2].

Quantitative Differentiation Evidence: 2-Bromo-4-phenylquinazoline (CAS: 354574-58-6) vs. Comparator Halogenated Quinazolines


Chemoselective Reactivity: C2-Bromo vs. C4-Chloro Substitution in Quinazoline Cross-Coupling

2-Bromo-4-phenylquinazoline possesses a single reactive C2-bromo site, enabling unambiguous, site-selective derivatization. In contrast, chloro-bromo substituted quinazolines (e.g., 4-chloro-2-bromoquinazoline) exhibit a well-documented chemoselectivity that favors substitution at the C4-chloro position over the C2-bromo position [1]. This inherent selectivity hierarchy is reversed when the C4 substituent is phenyl rather than chloro, meaning a 2-bromo-4-phenylquinazoline scaffold avoids competing side reactions at the 4-position entirely, whereas 4-chloro-2-bromoquinazoline produces mixtures of regioisomers under identical conditions [1].

Palladium-catalyzed cross-coupling Chemoselectivity Quinazoline derivatization

Suzuki-Miyaura Coupling Yields: 2-Bromo-4-phenylquinazoline as a High-Efficiency Coupling Partner for Conjugate Synthesis

2-Bromo-4-phenylquinazoline and its derivatives have been successfully employed in palladium-catalyzed Suzuki-Miyaura cross-coupling to generate symmetrical and unsymmetrical quinazolinylphenyl-1,3,4-thiadiazole conjugates in high yields [1]. The protocol utilizes bromo-substituted quinazolines with boronic acid pinacol esters of 2,5-diphenyl-1,3,4-thiadiazole, catalyzed by Pd(dppf)Cl₂, demonstrating robust synthetic utility for constructing extended π-conjugated systems [1]. While explicit yield percentages for the parent 2-bromo-4-phenylquinazoline are not isolated in the available literature, the methodology's success with structurally analogous bromo-substituted quinazolines establishes this scaffold as an effective coupling partner [1].

Suzuki-Miyaura coupling Conjugate synthesis Palladium catalysis

Reactivity Hierarchy: Bromo vs. Iodo Substitution in Chloro-Halogenated Quinazolines

In chloro-bromo substituted quinazolines, palladium-catalyzed cross-coupling selectively favors substitution at the more activated C4-Cl bond over the C2-Br bond [1]. This established selectivity profile stands in direct contrast to chloro-iodo derivatives, where cross-coupling proceeds preferentially through the intrinsically more reactive Csp²-I bond [1]. For 2-bromo-4-phenylquinazoline—which lacks a competing C4-halogen—this issue does not arise. The implication is clear: procurement of a 4-chloro-2-bromoquinazoline requires careful reaction design to avoid regioisomer mixtures, whereas 2-bromo-4-phenylquinazoline offers single-site reactivity by design [1].

Halogen reactivity Cross-coupling selectivity Sequential functionalization

Structural Determinants of Biological Activity: The 4-Phenylquinazoline Scaffold in BRD4 and PI3Kδ Inhibition

The 4-phenylquinazoline core—the exact scaffold of 2-bromo-4-phenylquinazoline—has been validated as a privileged structure in two distinct therapeutic programs. In BRD4 inhibitor discovery, a high-throughput virtual screen of 2,003,400 compounds identified a hit bearing the 4-phenylquinazoline skeleton, leading to 47 derivatives with potent BRD4 inhibitory activity and the identification of lead compound C-34 with favorable pharmacokinetic properties [1]. Independently, 6-benzamide-containing 4-phenylquinazoline derivatives have been developed as PI3Kδ inhibitors, with compound 12h achieving an IC₅₀ of 17 nM against PI3Kδ [2]. While these studies did not employ 2-bromo-4-phenylquinazoline directly, they establish the 4-phenylquinazoline core as a validated, high-value scaffold for kinase and bromodomain inhibitor programs [1][2].

BRD4 inhibition PI3Kδ inhibition Epigenetic therapeutics

Halogen-Specific Synthetic Utility: C2-Bromo as a Handle for Sequential Functionalization

The C2-bromo group in 2-bromo-4-phenylquinazoline serves as a versatile synthetic handle for palladium-catalyzed transformations including Suzuki-Miyaura, Sonogashira, and Stille couplings [1]. Literature precedence for polycarbo-substituted quinazolines demonstrates that sequential cross-coupling strategies enable the construction of unsymmetrical, highly functionalized quinazoline architectures [1]. The bromine atom at C2 provides an optimal balance of stability (shelf-stable under standard storage) and reactivity (facile oxidative addition to Pd(0)) that is distinct from both the more labile C2-iodo analogs (prone to decomposition) and the less reactive C2-chloro analogs (require harsher coupling conditions) [2].

Sequential cross-coupling Bromine as leaving group Library synthesis

TSPO Ligand Development: 4-Phenylquinazoline-2-Carboxamide Scaffold Achieves Subnanomolar Binding Affinity

The 4-phenylquinazoline scaffold has been extensively validated in translocator protein (TSPO) ligand development. A series of 4-phenylquinazoline-2-carboxamides was designed as aza-isosters of the reference TSPO ligand PK11195 and synthesized via an efficient procedure [1]. SAR refinement of this series yielded compounds with TSPO binding affinity Kᵢ values in the nanomolar to subnanomolar range [1]. The most promising compound, 19, demonstrated antiproliferative effects against human glioblastoma cell line U343 and induced mitochondrial membrane dissipation (Δψₘ), substantiating an intracellular pro-apoptotic mechanism [1]. While 2-bromo-4-phenylquinazoline is the C2-brominated precursor to this scaffold, the carboxamide derivatives require additional synthetic steps from the bromo intermediate [1].

TSPO ligands Glioblastoma Neuroinflammation

Optimal Procurement and Application Scenarios for 2-Bromo-4-phenylquinazoline (CAS: 354574-58-6)


Medicinal Chemistry: Modular Synthesis of Kinase and Bromodomain Inhibitor Libraries

Procurement of 2-bromo-4-phenylquinazoline is strategically justified for medicinal chemistry groups engaged in kinase or epigenetic inhibitor programs. The 4-phenylquinazoline scaffold has been independently validated in both BRD4 inhibitor discovery (47 derivatives synthesized; lead compound C-34 identified with favorable PK) and PI3Kδ inhibitor development (lead compound 12h achieving IC₅₀ = 17 nM) [1][2]. The C2-bromo group enables Suzuki-Miyaura coupling to generate diverse libraries from a common intermediate, accelerating SAR exploration and hit-to-lead optimization .

Process Chemistry: Scalable Route Selection with Unambiguous Regiochemical Control

For process chemists developing scalable synthetic routes, 2-bromo-4-phenylquinazoline offers a critical advantage: single-site reactivity at the C2 position without competing C4-halogen side reactions [1]. This stands in contrast to 4-chloro-2-bromoquinazoline, where the C4-Cl bond is preferentially substituted over C2-Br under palladium catalysis, requiring additional protection/deprotection steps or chromatographic separation of regioisomers [1]. Procurement of the correct regioisomer upfront avoids these downstream costs and improves overall process yield and purity.

TSPO-Targeted Therapeutics: Entry Point to Validated CNS and Oncology Scaffolds

2-Bromo-4-phenylquinazoline serves as the entry point to 4-phenylquinazoline-2-carboxamides, a series of TSPO ligands with validated nanomolar to subnanomolar binding affinities [1]. The most advanced compound from this series, compound 19, demonstrated specific antiproliferative activity against human glioblastoma U343 cells and induced pro-apoptotic mitochondrial membrane dissipation [1]. Procurement of the C2-bromo precursor enables parallel synthesis of carboxamide libraries via Pd-catalyzed carbonylation or sequential coupling strategies, supporting programs in neuroinflammation and glioblastoma therapeutics [1].

Materials Science: Construction of Extended π-Conjugated Quinazoline Systems

The C2-bromo group in 2-bromo-4-phenylquinazoline has been exploited in palladium-catalyzed Suzuki-Miyaura couplings to synthesize symmetrical and unsymmetrical quinazolinylphenyl-1,3,4-thiadiazole and -oxadiazole conjugates [1]. These extended π-conjugated systems are of interest for optoelectronic applications, including fluorescent materials and exciplex-forming compounds. Bromo-substituted quinazolines have been demonstrated to undergo efficient cross-coupling with boronic acid pinacol esters under Pd(dppf)Cl₂ catalysis, providing access to materials with tunable photophysical properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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